molecular formula C17H16N4O5 B12014962 4-Methoxy-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 476430-65-6

4-Methoxy-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12014962
CAS No.: 476430-65-6
M. Wt: 356.33 g/mol
InChI Key: CKGHTSUKNUFKTB-VXLYETTFSA-N
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Description

4-Methoxy-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a nitrobenzylidene moiety, and a hydrazino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of 4-nitrobenzaldehyde with 4-methoxybenzohydrazide under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted with an appropriate acylating agent to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The hydrazone moiety can be reduced to a hydrazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of 4-amino-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide.

    Reduction: Formation of 4-methoxy-N-(2-(2-(4-aminobenzylidene)hydrazino)-2-oxoethyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazino group can form covalent bonds with nucleophilic sites in proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(4-nitrobenzylidene)aniline
  • 4-Methoxy-N-(4-nitrobenzyl)aniline
  • 4-Methoxy-2-nitroaniline

Uniqueness

4-Methoxy-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to the presence of both a hydrazino and a nitrobenzylidene moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

CAS No.

476430-65-6

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

4-methoxy-N-[2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H16N4O5/c1-26-15-8-4-13(5-9-15)17(23)18-11-16(22)20-19-10-12-2-6-14(7-3-12)21(24)25/h2-10H,11H2,1H3,(H,18,23)(H,20,22)/b19-10+

InChI Key

CKGHTSUKNUFKTB-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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